molecular formula C19H10Cl2N4O4S2 B11566309 2,4-dichloro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide

2,4-dichloro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide

Cat. No.: B11566309
M. Wt: 493.3 g/mol
InChI Key: HDUWWWIDVQYOJO-LSFURLLWSA-N
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Description

2,4-dichloro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide is a complex organic compound characterized by its unique structure, which includes benzothiazole, furan, and benzohydrazide moieties

Preparation Methods

The synthesis of 2,4-dichloro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds such as 6-nitro-1,3-benzothiazole and 2,4-dichlorobenzohydrazide. These intermediates are then subjected to condensation reactions under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2,4-dichloro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-dichloro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential use as a pharmaceutical agent.

    Medicine: Research explores its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2,4-dichloro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide include other benzothiazole derivatives and hydrazides These compounds share structural similarities but may differ in their chemical reactivity and biological activity

Properties

Molecular Formula

C19H10Cl2N4O4S2

Molecular Weight

493.3 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C19H10Cl2N4O4S2/c20-10-1-4-13(14(21)7-10)18(26)24-22-9-12-3-6-17(29-12)31-19-23-15-5-2-11(25(27)28)8-16(15)30-19/h1-9H,(H,24,26)/b22-9+

InChI Key

HDUWWWIDVQYOJO-LSFURLLWSA-N

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SC3=CC=C(O3)/C=N/NC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SC3=CC=C(O3)C=NNC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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